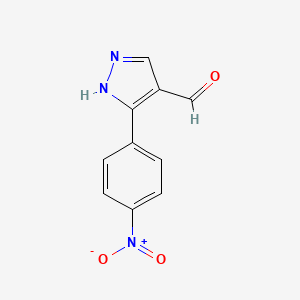

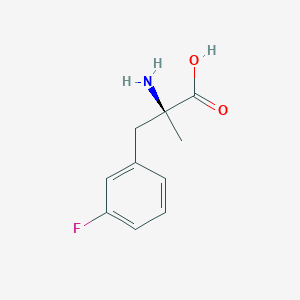

3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde

Overview

Description

The compound 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry. Although the provided papers do not directly discuss 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde, they provide insights into similar compounds, which can be used to infer properties and reactions of the compound .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. In the context of the provided papers, the synthesis of related compounds involves the use of substituted carbaldehydes and acetophenones to form chalcones, which then undergo cyclocondensation reactions with hydrazine to yield pyrazole derivatives . Although the exact synthesis of 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde is not detailed, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be characterized using various spectroscopic methods such as IR, NMR, and X-ray diffraction. For instance, the compound 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole has been characterized by these methods, and its molecular geometry has been confirmed by density functional theory (DFT) calculations . These techniques could similarly be applied to determine the molecular structure of 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The papers describe the conversion of substituted carbaldehydes into bipyrazoles through cyclocondensation reactions . The nitro group in 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde could also influence its reactivity, potentially making it a precursor for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be deduced from their molecular structure. For example, the presence of substituents such as nitro groups can affect the compound's electron distribution, polarity, and overall reactivity. The papers provide data on the crystalline structure and supramolecular assembly of related compounds, which can be indicative of the solid-state properties of 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde . Additionally, spectroscopic data from IR and NMR can offer insights into the functional groups present and their chemical environment .

Scientific Research Applications

Synthesis and Characterization

- Pyrazole derivatives, including 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde, have been extensively synthesized and characterized. These compounds are often used as precursors for the synthesis of a variety of heterocycles. For instance, pyrazole-based D-π-A derivatives have been synthesized and characterized by various techniques including FT-IR, NMR, and mass spectroscopy. These compounds show promise in photophysical applications due to their significant hyperpolarizability and absorption properties (Lanke & Sekar, 2016).

Biological Activity

Pyrazole derivatives demonstrate a range of biological activities. Antimicrobial activities have been observed in various pyrazole compounds, including those derived from 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde. These compounds have shown effectiveness against bacterial strains like S. aureus, E. coli, and fungi of the genus Candida. Their antimicrobial properties make them candidates for the development of new antimicrobial agents (Biointerface Research in Applied Chemistry, 2021).

The synthesis of pyrazole derivatives has also been linked to significant antioxidant and anti-inflammatory activities. Studies have shown that certain pyrazole compounds exhibit potent antioxidant activity and are promising for anti-inflammatory applications (Asian Journal of Pharmaceutical and Clinical Research, 2021).

Photophysical and Spectroscopic Studies

- Pyrazole derivatives are also studied for their photophysical properties. The solvatochromic and single crystal studies of these compounds reveal interesting photophysical behaviors in different solvents, making them relevant for optical applications (Spectrochimica acta. Part A, 2013).

Anticancer Applications

- Some pyrazole-tethered derivatives have shown potential in anticancer applications. For example, a pyrazole-tethered thiazolidine-2,4-dione derivative displayed significant cytotoxicity against cancerous cell lines, suggesting its potential use in cancer treatment (Journal of Biomolecular Structure and Dynamics, 2021).

Molecular Docking and In Silico Studies

- In addition to experimental studies, in silico molecular docking studies of pyrazole derivatives have been conducted to understand their potential as inhibitors of various enzymes, further contributing to their potential in therapeutic applications (Spectrochimica acta. Part A, 2015).

Safety And Hazards

properties

IUPAC Name |

5-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O3/c14-6-8-5-11-12-10(8)7-1-3-9(4-2-7)13(15)16/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIXQGMNFIJUOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NN2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzene, 1-[(3-bromopropyl)thio]-4-fluoro-](/img/structure/B1340113.png)

![{2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol](/img/structure/B1340127.png)